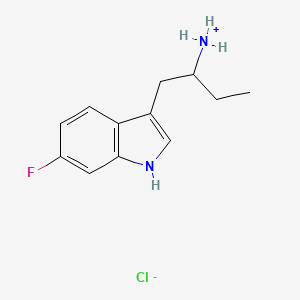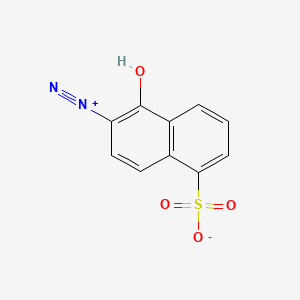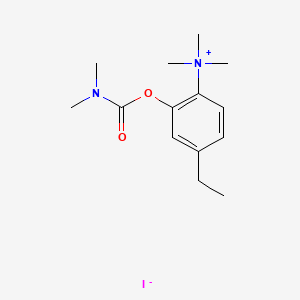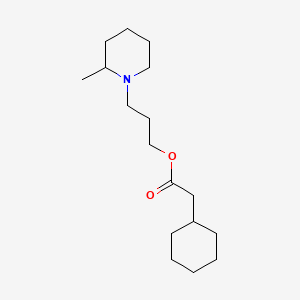
3-(2-Methylpiperidin-1-yl)propyl 2-cyclohexylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpiperidin-1-yl)propyl 2-cyclohexylacetate is a chemical compound with the molecular formula C17H31NO2. It is known for its unique structure, which includes a piperidine ring and a cyclohexylacetate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperidin-1-yl)propyl 2-cyclohexylacetate typically involves the reaction of 2-methylpiperidine with 3-chloropropyl cyclohexylacetate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpiperidin-1-yl)propyl 2-cyclohexylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the cyclohexylacetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(2-Methylpiperidin-1-yl)propyl 2-cyclohexylacetate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain medical conditions.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(2-Methylpiperidin-1-yl)propyl 2-cyclohexylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the cyclohexylacetate group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylpiperidin-1-yl)propyl cyclohexylacetate hydrochloride
- N-[3-(2-Methylpiperidin-1-yl)propyl]cyclohexanamine
Uniqueness
3-(2-Methylpiperidin-1-yl)propyl 2-cyclohexylacetate is unique due to its specific combination of a piperidine ring and a cyclohexylacetate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it valuable for specific research and industrial applications.
Properties
CAS No. |
64046-51-1 |
|---|---|
Molecular Formula |
C17H31NO2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 2-cyclohexylacetate |
InChI |
InChI=1S/C17H31NO2/c1-15-8-5-6-11-18(15)12-7-13-20-17(19)14-16-9-3-2-4-10-16/h15-16H,2-14H2,1H3 |
InChI Key |
TUUUNXKJLMHVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)

![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
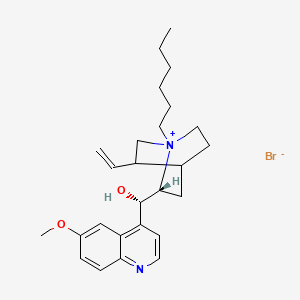
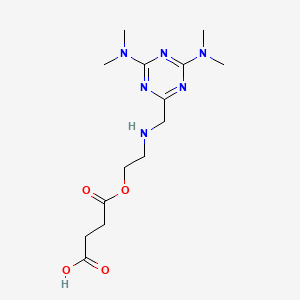
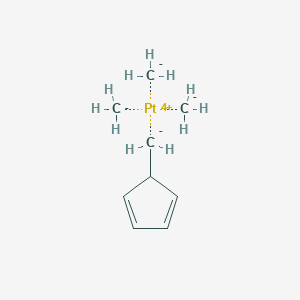
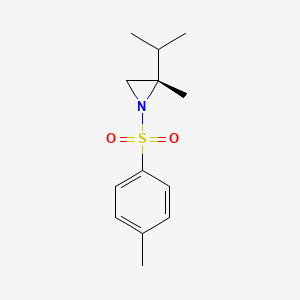
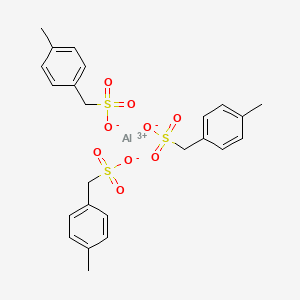
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
